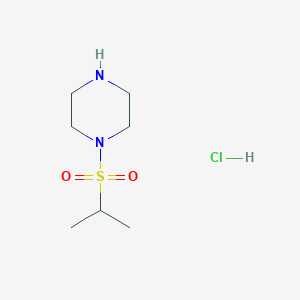

1-(Isopropylsulfonyl)piperazine hydrochloride

Description

1-(Isopropylsulfonyl)piperazine hydrochloride is a piperazine derivative characterized by an isopropylsulfonyl group (-SO₂-C₃H₇) attached to the piperazine ring, with a hydrochloride counterion. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing covalent inhibitors targeting specific enzymes. For example, it was used to prepare acrylamide-based inhibitors for kinase studies . Its sulfonyl group enhances electrophilicity, enabling covalent interactions with nucleophilic residues in biological targets.

Properties

IUPAC Name |

1-propan-2-ylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-7(2)12(10,11)9-5-3-8-4-6-9;/h7-8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDZKBUEDABELG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062059-60-2 | |

| Record name | 1-(propane-2-sulfonyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(isopropylsulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with isopropylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at nitrogen atoms, particularly under basic or catalytic conditions. A key example involves alkylation using 3-bromo-3-chloropropane:

Reaction Protocol

| Reagents/Conditions | Yield | Mechanism | Source |

|---|---|---|---|

| 3-bromo-3-chloropropane, NaOH (aq. acetone), 25–30°C, 15 hr | 72.6% | SN2 displacement at the piperazine nitrogen |

Microwave-assisted methods improve efficiency, achieving 88.5% yield in 30-minute pulsed irradiations with NaBH4 as a catalyst .

Acylation Reactions

The secondary amine group reacts with acyl halides to form amides. For example:

Reaction with Acetyl Chloride

Key Data

-

Solvent : Chloroform or THF

-

Catalyst : Triethylamine (base)

Reduction Reactions

The compound participates in reductions using agents like LiAlH4:

Example Reaction

Conditions

Hydrolysis Reactions

Acid-catalyzed hydrolysis cleaves the sulfonyl group:

HCl-Mediated Hydrolysis

Optimized Parameters

Coordination Chemistry

The piperazine nitrogen acts as a ligand for transition metals:

Complexation with Cu(II)

Key Findings

N-Oxidation

Oxidation with peracids forms N-oxide derivatives:

Reaction with m-CPBA

Conditions

Sulfonylation Exchange

The isopropylsulfonyl group undergoes exchange with aryl sulfonyl chlorides:

Reaction with Tosyl Chloride

Data

-

Catalyst : DMAP (4-dimethylaminopyridine)

-

Yield : 65–70% in CH2Cl2

Biological Interactions

The compound inhibits enzymes via sulfonamide-mediated binding:

Mechanism

Thermal Stability

Decomposition occurs above 200°C, releasing SO2 and isopropyl radicals:

TGA Analysis

Scientific Research Applications

Scientific Research Applications

1-(Isopropylsulfonyl)piperazine hydrochloride is utilized in various fields:

Pharmaceutical Research

- Drug Development : ISPH serves as a building block for synthesizing novel pharmacological agents, particularly in the development of compounds targeting specific biological pathways.

- Therapeutic Potential : Ongoing studies are investigating its efficacy as a therapeutic agent for diseases such as cancer and bacterial infections. Preliminary findings suggest potential antimicrobial and anticancer properties .

Biological Studies

- Mechanism of Action : The compound is believed to interact with specific enzymes or receptors, modulating their activity, which may lead to various biological effects. Research is focusing on its role in cellular signaling pathways .

- Bioactivity : Initial studies indicate that ISPH may exhibit significant bioactivity, making it a candidate for further exploration in drug discovery .

Chemical Synthesis

- Intermediate in Organic Synthesis : ISPH is used as an intermediate in the synthesis of other organic compounds, facilitating the creation of complex molecules in chemical research .

- Material Science : The compound finds applications in developing new materials with specific chemical properties, contributing to advancements in industrial chemistry .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of ISPH against various bacterial strains. Results indicated that ISPH exhibited significant inhibitory effects, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that ISPH can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic candidate for cancer treatment. Further research is needed to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 1-(isopropylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Structural Variations

Piperazine derivatives differ primarily in substituents on the nitrogen atoms of the piperazine ring. Key structural analogs include:

| Compound | Substituent(s) on Piperazine | Key Functional Groups |

|---|---|---|

| 1-(Isopropylsulfonyl)piperazine HCl | Isopropylsulfonyl (-SO₂-C₃H₇) | Sulfonyl group, hydrochloride |

| 1-(3-Chlorophenyl)piperazine HCl | 3-Chlorophenyl (-C₆H₄Cl) | Aryl chloride, hydrochloride |

| 1-(2-Methoxyphenyl)piperazine HCl | 2-Methoxyphenyl (-C₆H₄-OCH₃) | Methoxy group, hydrochloride |

| 1-(3-Methoxyphenyl)piperazine HCl | 3-Methoxyphenyl (-C₆H₄-OCH₃) | Methoxy group, hydrochloride |

Key Insights :

- The sulfonyl group in 1-(isopropylsulfonyl)piperazine enhances its electrophilicity, making it suitable for covalent inhibition .

- Aryl-substituted piperazines (e.g., chlorophenyl, methoxyphenyl) exhibit π-π interactions with receptors, influencing serotonin (5-HT) receptor subtype selectivity .

1-(Isopropylsulfonyl)piperazine Hydrochloride

- Synthesized via nucleophilic substitution: 1-(isopropylsulfonyl)piperazine reacts with acrylamide derivatives under basic conditions to form covalent inhibitors .

Analogous Piperazines

- 1-(3-Chlorophenyl)piperazine HCl : Cyclization of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride, yielding 45.7% .

- 1-(2-Methoxyphenyl)piperazine HCl : Reacting ortho-anisidine with bis(2-chloroethyl)amine hydrochloride in the presence of NaOH .

- 1-(2,3-Dichlorophenyl)piperazine HCl: Halogenation of diethanolamine followed by reaction with 2,3-dichloroaniline .

Comparison :

Pharmacological Activity

1-(Isopropylsulfonyl)piperazine Hydrochloride

- Primarily used in covalent inhibitor design (e.g., kinase inhibitors) due to its reactive sulfonyl group .

Analogous Piperazines

Key Differences :

Physicochemical Properties

Biological Activity

1-(Isopropylsulfonyl)piperazine hydrochloride (ISPH) is a piperazine derivative notable for its unique molecular structure and potential biological activities. This compound, with the molecular formula C₇H₁₇ClN₂O₂S and a molecular weight of 228.74 g/mol, has garnered interest in various fields of scientific research, particularly in pharmacology and virology.

ISPH is characterized by the presence of an isopropylsulfonyl group attached to the piperazine ring. This structural feature influences its solubility and biological activity, distinguishing it from other piperazine derivatives. The compound appears as a white crystalline solid and is soluble in water, making it suitable for laboratory applications.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-(Pyridin-3-yl)piperazine | C₈H₁₀N₂ | Contains a pyridine ring; studied for CNS effects. |

| 1-(Phenyl)piperazine | C₈H₁₀N₂ | Known for antidepressant properties. |

| 1-(Methylsulfonyl)piperazine | C₇H₁₅N₂O₂S | Exhibits antimicrobial activity. |

| 1-(Isobutylsulfonyl)piperazine | C₇H₁₅N₂O₂S | Similar sulfonamide structure; potential anti-inflammatory effects. |

Antimicrobial Properties

Research indicates that ISPH exhibits antimicrobial activity , suggesting potential applications in treating infections caused by bacteria or fungi. The specific mechanisms underlying this activity are not fully elucidated, but it may involve interference with microbial cell wall synthesis or metabolic pathways.

Antiviral Activity

ISPH has been explored for its antiviral properties , particularly against viruses such as Chikungunya virus (CHIKV). In vitro studies have shown that certain analogs derived from piperazine exhibit significant inhibition of CHIKV-induced cytopathogenic effects in Vero cells, indicating a promising avenue for antiviral drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity and efficacy of ISPH and its analogs:

- Antiviral Efficacy : A study evaluated various piperazine derivatives, including ISPH, for their antiviral activities against CHIKV. Modifications to the piperazine structure were found to enhance antiviral potency while reducing cytotoxicity .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications impact the biological activity of piperazine derivatives. For instance, altering side chains on the piperazine ring has been shown to significantly affect both antiviral efficacy and cytotoxicity .

- Potential Mechanisms : The mechanism of action for ISPH may involve interaction with viral proteins or host cell receptors, thereby inhibiting viral replication or entry into host cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Isopropylsulfonyl)piperazine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where piperazine reacts with isopropylsulfonyl chloride under controlled pH (typically 8–9) in an aprotic solvent like dichloromethane. Reaction efficiency is improved by maintaining low temperatures (0–5°C) to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, eluent: methanol/dichloromethane, 5:95 v/v) ensures high purity. Solubility data from analogous piperazine derivatives suggest using ethanol for recrystallization .

Q. What safety protocols are critical when handling 1-(Isopropylsulfonyl)piperazine hydrochloride in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap. Store the compound at -20°C in airtight containers to prevent degradation and hygroscopic effects .

Q. How can researchers validate the purity of synthesized 1-(Isopropylsulfonyl)piperazine hydrochloride?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI+ mode) to confirm molecular weight ([M+H]+). Purity ≥98% is achievable via integration of chromatographic peaks. Cross-validate with melting point analysis (expected range: 240–245°C for hydrochloride salts, based on analogous compounds) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or IR) for 1-(Isopropylsulfonyl)piperazine hydrochloride be resolved?

- Methodological Answer : Discrepancies in NMR signals may arise from residual solvents or tautomerism. Use deuterated DMSO for solubility and record spectra at 25°C to stabilize conformers. Compare experimental IR stretches (e.g., S=O at 1150–1250 cm⁻¹) with computational predictions (DFT/B3LYP/6-31G*). Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 4 weeks. Monitor degradation via LC-MS and quantify intact compound using UV absorbance (λ = 239–288 nm, based on fluorophenylpiperazine analogs). For thermal stability, perform TGA/DSC to identify decomposition thresholds (>200°C typical for sulfonamide derivatives) .

Q. How can computational modeling predict the reactivity of 1-(Isopropylsulfonyl)piperazine hydrochloride in biological systems?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with serotonin receptors (5-HT subtypes), leveraging homology models from related phenylpiperazines. Calculate binding energies and compare with experimental IC50 values. Perform MD simulations (GROMACS) to assess stability in aqueous environments, using explicit solvent models and AMBER force fields .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer : Variability may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using positive controls (e.g., ketanserin for 5-HT2A assays) and validate via dose-response curves (3–6 replicates). Perform meta-analyses of published IC50 values, accounting for assay sensitivity (e.g., radioligand vs. fluorescence-based) .

Q. What analytical techniques differentiate 1-(Isopropylsulfonyl)piperazine hydrochloride from structural analogs?

- Methodological Answer : X-ray crystallography can resolve isopropylsulfonyl vs. phenylsulfonyl moieties. For rapid screening, use Raman spectroscopy (peak at 520 cm⁻¹ for C-S bond) or ¹³C NMR (quaternary carbon at δ 45–50 ppm for sulfonyl groups). Compare with reference spectra in public databases (e.g., NIST Chemistry WebBook) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.